molecular formula C5H10N2S B125704 3-Methyl-1,3-thiazinan-2-imine CAS No. 153068-59-8

3-Methyl-1,3-thiazinan-2-imine

Cat. No.: B125704
CAS No.: 153068-59-8
M. Wt: 130.21 g/mol
InChI Key: BLTMKFBJBMBESG-UHFFFAOYSA-N
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Description

3-Methyl-1,3-thiazinan-2-imine is an organic compound belonging to the 1,3-thiazine class, which are six-membered rings containing nitrogen and sulfur atoms at the 1 and 3 positions, respectively . This class of compounds is of significant interest in synthetic and medicinal chemistry research. While specific published studies on this exact compound are limited in the public domain, its core structure is a subject of ongoing scientific investigation . Researchers value 1,3-thiazine and related dihydro derivatives as versatile intermediates and scaffolds in organic synthesis . The structure of this compound suggests potential utility as a building block for the development of novel chemical entities. Related structures, such as thiazolidin-2-imines, have been identified as potent acetylcholinesterase (AChE) inhibitors in pharmacological research, indicating the potential for bioactivity in this chemical family . The mechanism of action for such inhibitory activity often involves interaction with enzyme active sites, as demonstrated by molecular docking studies of analogous compounds . Applications & Research Value: This compound is primarily used in non-clinical laboratory research. Potential applications include serving as a precursor in the synthesis of more complex heterocyclic systems, as a model compound for studying the physicochemical properties of thiazinan-imines, and for exploring structure-activity relationships (SAR) in various biological assays. Researchers are exploring these and related structures for a range of potential applications . Handling & Compliance: this compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) before use and handle the compound in accordance with all local and federal regulations.

Properties

CAS No.

153068-59-8

Molecular Formula

C5H10N2S

Molecular Weight

130.21 g/mol

IUPAC Name

3-methyl-1,3-thiazinan-2-imine

InChI

InChI=1S/C5H10N2S/c1-7-3-2-4-8-5(7)6/h6H,2-4H2,1H3

InChI Key

BLTMKFBJBMBESG-UHFFFAOYSA-N

SMILES

CN1CCCSC1=N

Canonical SMILES

CN1CCCSC1=N

Synonyms

2H-1,3-Thiazin-2-imine,3,4,5,6-tetrahydro-3-methyl-(9CI)

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Starting Materials :

    • 3-Aryl-amino-1-methylpropan-1-ols (or analogous methyl-substituted precursors).

    • Phenyl isothiocyanate.

  • Conditions :

    • Ultrasound irradiation (40 kHz, 200 W) in acetic acid at 60°C for 2–4 hours.

  • Mechanism :

    • Step 1: Formation of β-hydroxy thioureas via nucleophilic addition of the amine to isothiocyanate.

    • Step 2: Acid-catalyzed cyclization, where the hydroxyl group is protonated, facilitating intramolecular nucleophilic attack by the sulfur atom.

  • Yield : 52–90%.

Key Considerations

  • Ultrasound Benefits : Reduces reaction time from 24 hours (conventional heating) to 4 hours.

  • Substituent Effects : Electron-donating groups on the aryl ring improve yields (e.g., 90% for p-methoxy derivatives).

Transition-Metal-Free [3+3] Heteroannulative Coupling

A novel transition-metal-free method, inspired by the synthesis of 5-hydroxy-1,3-thiazinanes, employs β-ketothioamides and epichlorohydrin.

Reaction Protocol

  • Starting Materials :

    • β-Ketothioamide (C1N1S1 unit).

    • Epichlorohydrin (C3 unit).

  • Conditions :

    • K₂CO₃ (2 equiv) in acetonitrile at room temperature for 12 hours.

  • Mechanism :

    • Step 1: Nucleophilic attack of thiocarbonyl sulfur on the less hindered carbon of epichlorohydrin.

    • Step 2: Intramolecular N-cyclization, forming the six-membered ring.

    • Step 3: Dehydrochlorination to yield the imine functionality.

  • Yield : 75–85%.

Optimization Data

ParameterOptimal ValueYield (%)
BaseK₂CO₃85
SolventMeCN85
Temperature25°C85
Reaction Time12 h85

Zn-Catalyzed Multicomponent Reaction

Adapted from the synthesis of thiazolidin-2-imines, this method uses a ZnCl₂-catalyzed three-component reaction.

Reaction Protocol

  • Starting Materials :

    • Aldimine (1.0 equiv).

    • Propargyl amine (1.2 equiv).

    • Methyl isothiocyanate (1.5 equiv).

  • Conditions :

    • ZnCl₂ (20 mol%) in DMF at 100°C for 16 hours.

  • Mechanism :

    • Step 1: Formation of a Zn-acetylide intermediate.

    • Step 2: Coupling with aldimine, followed by nucleophilic attack on isothiocyanate.

    • Step 3: 5-exo dig cyclization to form the thiazinane ring.

  • Yield : 90%.

Comparative Catalyst Screening

Catalyst (20 mol%)SolventYield (%)
ZnCl₂DMF90
ZnBr₂DMF75
CuCl₂DMF40

Cyclocondensation of Thioureas with α,β-Unsaturated Esters

This method, derived from the synthesis of 2-imino-1,3-thiazinan-4-ones, involves cyclocondensation under thermal conditions.

Reaction Protocol

  • Starting Materials :

    • N-Methylthiourea.

    • Methyl acrylate.

  • Conditions :

    • Reflux in toluene for 8 hours.

  • Mechanism :

    • Michael addition of thiourea to α,β-unsaturated ester.

    • Cyclization via elimination of methanol.

  • Yield : 60–68%.

Limitations

  • Requires strict anhydrous conditions to prevent hydrolysis.

  • Limited to substrates with electron-deficient alkenes.

Post-Functionalization of 1,3-Thiazinane Precursors

A two-step strategy involves synthesizing 1,3-thiazinane followed by methylation and imination.

Step 1: Synthesis of 1,3-Thiazinane

  • Method : Reacting cysteamine with formaldehyde.

  • Yield : 80–90%.

Step 2: Methylation and Imination

  • Methylation :

    • CH₃I (1.1 equiv), K₂CO₃, DMF, 0°C to RT, 6 hours.

  • Imination :

    • NH₃ gas, EtOH, 50°C, 12 hours.

  • Overall Yield : 50–55% .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,3-thiazinan-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiazolidines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 70°C .

Major Products

The major products formed from these reactions include various thiazolidinones, thiazinanones, and thiazolidinediones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocyclic Compounds
3-Methyl-1,3-thiazinan-2-imine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for versatile reactions that can lead to the creation of various derivatives with enhanced properties.

Synthetic Routes
The synthesis typically involves the reaction of arylamines with elemental sulfur and carbon dioxide under mild conditions. This method is noted for its high step economy and functional group tolerance, making it an efficient route for producing this compound .

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of 1,3-thiazines, including this compound, exhibit significant antimicrobial activity against various bacterial and fungal strains. The core thiazine moiety plays a crucial role in the mechanism of action by interacting with microbial targets .

Anti-inflammatory and Analgesic Effects
Studies have shown that this compound possesses anti-inflammatory properties. For instance, compounds derived from thiazines have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 & COX-2), which are critical in the inflammatory response .

Potential in Drug Development
The compound is being investigated for its potential use in drug development due to its antiulcer and anti-inflammatory effects. Its interaction with biological molecules suggests that it may inhibit specific enzymes or modulate receptor activity, contributing to its therapeutic effects .

Industrial Applications

Catalysis and Material Development
In industrial settings, this compound is utilized as a catalyst in various chemical processes. Its unique properties facilitate reactions that are essential for the development of new materials .

Data Table: Summary of Applications

Application Area Details
Chemical Synthesis Building block for heterocyclic compounds; high step economy in synthesis
Biological Activity Antimicrobial effects against bacteria and fungi; anti-inflammatory properties
Drug Development Investigated for antiulcer and anti-inflammatory applications
Industrial Use Catalysis in chemical processes; development of new materials

Case Studies

  • Antimicrobial Activity Evaluation
    A study evaluated the antimicrobial efficacy of various thiazine derivatives against gram-positive and gram-negative bacteria. The results indicated that certain modifications to the thiazine structure significantly enhanced antibacterial activity .
  • Anti-inflammatory Mechanism Investigation
    Research focused on the anti-inflammatory effects of thiazine derivatives demonstrated their ability to inhibit COX enzymes effectively. This inhibition was linked to reduced inflammation markers in animal models .
  • Drug Development Insights
    Clinical studies are underway to assess the safety and efficacy of new formulations containing this compound as a potential treatment for inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-Methyl-1,3-thiazinan-2-imine involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the ring structure allow it to form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. These interactions contribute to its observed biological effects, such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: 3-Methyl vs. Other Alkyl/Aryl Groups

N-(2,5-Dimethylphenyl)-1,3-thiazinan-2-imine (C₁₂H₁₆N₂S) shares the thiazinan-2-imine core but incorporates a 2,5-dimethylphenyl substituent.

3-Aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines (e.g., compounds 58a–m) introduce ferrocenyl and aryl groups, which confer redox activity and π-π stacking capabilities. For example, the ferrocenyl group in these derivatives may enhance electrochemical properties, making them candidates for materials science applications, unlike the simpler 3-methyl analog .

Table 1: Substituent-Driven Properties of Selected Thiazinan-2-imines
Compound Molecular Formula Substituents Key Features/Applications Reference
3-Methyl-1,3-thiazinan-2-imine C₁₁H₁₄N₂S 3-methyl Moderate LogP (2.68), PSA 40.9
N-(2,5-Dimethylphenyl)-1,3-thiazinan-2-imine C₁₂H₁₆N₂S 2,5-dimethylphenyl Increased steric bulk
3-Aryl-6-ferrocenyl derivatives C₁₈H₁₇FeN₂S Ferrocenyl, aryl Redox-active, materials science

Functional Group Variations: 2-Iminine vs. 4-Ketone

1,3-Thiazinan-4-one derivatives replace the 2-imine group with a ketone at position 4. This substitution significantly alters electronic properties and reactivity. For instance, 1,3-thiazinan-4-ones are synthesized via cyclization of acyl thioureas with α,β-unsaturated acids, a route distinct from the ultrasound-assisted methods used for 2-imine derivatives .

Q & A

How can 3-Methyl-1,3-thiazinan-2-imine be synthesized, and what analytical techniques are recommended for confirming its structural integrity?

Answer:
The synthesis of this compound can be approached via condensation reactions of di-imines with sulfur-containing precursors, as demonstrated in analogous thiazinan derivatives . For example, reacting di-imines with thiocarbonyl reagents under controlled temperatures (e.g., 40–60°C in THF) may yield the target compound. Post-synthesis, structural confirmation should combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to map proton and carbon environments, and X-ray crystallography for unambiguous spatial resolution. Challenges in crystallization can be mitigated by slow evaporation in polar aprotic solvents. SHELX programs (e.g., SHELXL) are recommended for refining crystallographic data, leveraging their robustness in handling small-molecule structures .

What methodologies are employed to assess the kinetic stability of this compound under varying thermal conditions?

Answer:
Kinetic stability can be evaluated using time-resolved ¹H NMR spectroscopy to monitor dimerization or degradation pathways. For instance, in studies on 3-methyl-1,2-xylylene, kinetic data were collected at multiple temperatures (24.6–44.9°C) in acetonitrile, with rate constants derived from spectral integration of reactant and product peaks . A similar protocol can be adapted for this compound by tracking characteristic resonances (e.g., imine protons) over time. Arrhenius plots of ln(k) vs. 1/T will quantify activation energy, informing storage and reaction conditions.

How can enantioselective synthesis of this compound be achieved?

Answer:
Enantioselective synthesis may leverage imine reductases (IREDs), which catalyze stereocontrolled reductions of prochiral imines. While direct evidence for this compound is lacking, IREDs have been successfully applied to trifluorinated imines, achieving >90% enantiomeric excess (ee) . Screening IRED libraries (e.g., via codon-optimized expression in E. coli) and optimizing reaction parameters (pH, co-solvents, NADPH recycling) could yield enantiopure this compound. Chiral HPLC or circular dichroism (CD) spectroscopy should validate stereochemical outcomes.

How should researchers resolve discrepancies between experimental reaction yields and computational predictions for this compound synthesis?

Answer:
Discrepancies often arise from unaccounted solvent effects, transition-state stabilization, or competing pathways. To resolve these:

  • Perform in situ NMR or mass spectrometry to detect transient intermediates.
  • Re-run density functional theory (DFT) calculations with explicit solvent models (e.g., SMD) and dispersion corrections.
  • Cross-reference with literature on analogous systems (e.g., thiazinan-4-one derivatives) to identify plausible side reactions .

What computational approaches are recommended for predicting the reactivity of this compound?

Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p)) can map potential energy surfaces for ring-opening or nucleophilic attacks. Molecular dynamics (MD) simulations in explicit solvent (e.g., acetonitrile) will assess conformational flexibility and solvation effects. For non-covalent interactions (e.g., dimerization), symmetry-adapted perturbation theory (SAPT) quantifies contributions from electrostatics, dispersion, and induction. Tools like Gaussian or ORCA are suitable, with visualization via VMD or PyMOL .

What challenges arise in X-ray crystallography of this compound, and how can SHELX programs address them?

Answer:
Challenges include low crystal quality, disorder in the methyl or imine groups, and weak diffraction. SHELXL’s robust refinement algorithms can handle partial occupancy and anisotropic displacement parameters. For twinned crystals, the TWIN/BASF commands improve structure resolution. High-resolution data (≤1.0 Å) are ideal; if unavailable, complementary techniques like electron diffraction may be necessary .

How can thermodynamic vs. kinetic products be distinguished in this compound derivative synthesis?

Answer:
Vary reaction temperatures and monitor product ratios via HPLC or GC-MS. Kinetic products dominate at low temperatures (e.g., 0–25°C) with short reaction times, while thermodynamic products form at elevated temperatures (e.g., 60–80°C) under prolonged heating. For example, in dimerization studies, [4+2] adducts favored at lower temperatures shifted to other isomers upon heating .

What enzymatic strategies are viable for modifying the imine group in this compound?

Answer:
Oxidoreductases (e.g., monoamine oxidases) or engineered transaminases can functionalize the imine moiety. For instance, MAO-N variants catalyze oxidative deamination of cyclic imines, potentially yielding keto-thiazinan intermediates. Reaction optimization should include screening pH (6.5–8.5), cofactor concentrations (NAD+/FAD), and immobilization for reusability .

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